3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid
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Overview
Description
3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid is a complex organic compound that features both aromatic and aliphatic components It is characterized by the presence of a butoxybenzoyl group, a nitrophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Butoxybenzoyl Intermediate: This step involves the reaction of 4-butoxybenzoic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the butoxybenzoyl amide.
Introduction of the Nitrophenyl Group: The butoxybenzoyl amide is then subjected to a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the aromatic ring.
Formation of the Prop-2-enoyl Intermediate: The nitrophenyl intermediate is then reacted with an appropriate aldehyde under basic conditions to form the prop-2-enoyl intermediate.
Final Coupling Reaction: The prop-2-enoyl intermediate is then coupled with a suitable amine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Reduction of Carbonyl Group: Formation of the corresponding alcohol derivative.
Substitution Reactions: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the butoxybenzoyl group can interact with hydrophobic pockets in proteins. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with similar structural features but lacking the nitro and butoxy groups.
4-butoxybenzoic acid: Shares the butoxybenzoyl moiety but lacks the nitrophenyl and propanoic acid components.
4-nitrophenylacetic acid: Contains the nitrophenyl group but lacks the butoxybenzoyl and propanoic acid components.
Uniqueness
3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the butoxybenzoyl and nitrophenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-2-3-14-33-19-10-6-17(7-11-19)22(29)25-20(23(30)24-13-12-21(27)28)15-16-4-8-18(9-5-16)26(31)32/h4-11,15H,2-3,12-14H2,1H3,(H,24,30)(H,25,29)(H,27,28)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXVIFASJLFPRQ-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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